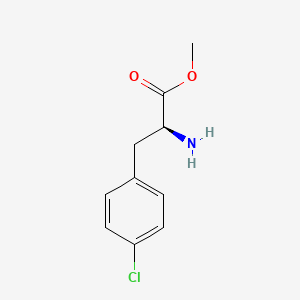

4-Chloro-L-phenylalanine methyl ester

CAS No.: 68759-85-3

Cat. No.: VC3824400

Molecular Formula: C10H12ClNO2

Molecular Weight: 213.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 68759-85-3 |

|---|---|

| Molecular Formula | C10H12ClNO2 |

| Molecular Weight | 213.66 g/mol |

| IUPAC Name | methyl (2S)-2-amino-3-(4-chlorophenyl)propanoate |

| Standard InChI | InChI=1S/C10H12ClNO2/c1-14-10(13)9(12)6-7-2-4-8(11)5-3-7/h2-5,9H,6,12H2,1H3/t9-/m0/s1 |

| Standard InChI Key | FBHPVOLRIXZZMD-VIFPVBQESA-N |

| Isomeric SMILES | COC(=O)[C@H](CC1=CC=C(C=C1)Cl)N |

| SMILES | COC(=O)C(CC1=CC=C(C=C1)Cl)N |

| Canonical SMILES | COC(=O)C(CC1=CC=C(C=C1)Cl)N |

Introduction

Chemical Identity and Structural Properties

4-Chloro-L-phenylalanine methyl ester (molecular formula: , molecular weight: 213.66 g/mol) is the L-enantiomer of a substituted phenylalanine derivative. The compound features a chlorinated aromatic ring at the para position and a methyl ester group replacing the carboxylic acid of the parent amino acid. Key structural identifiers include:

Table 1: Structural and Physicochemical Properties

| Property | Value/Descriptor | Source |

|---|---|---|

| IUPAC Name | Methyl (2S)-2-amino-3-(4-chlorophenyl)propanoate | PubChem |

| CAS Number | 68759-85-3 | PubChem |

| SMILES | COC(=O)C@@HCC1=CC=C(C=C1)Cl | PubChem |

| InChI Key | GCBCWTWQAFLKJG-FVGYRXGTSA-N | PubChem |

| Melting Point | 186–189°C (decomposition, hydrochloride salt) | Fisher Sci |

| Purity | ≥98% (HPLC) | Fisher Sci |

The compound’s chiral center at the α-carbon ensures stereospecific interactions in biological systems, a feature critical for its role in enzyme inhibition .

Synthesis and Manufacturing

The synthesis of 4-Chloro-L-phenylalanine methyl ester typically involves esterification of 4-chloro-L-phenylalanine under acidic conditions. A representative protocol, adapted from ChemicalBook , proceeds as follows:

Stepwise Synthesis Protocol

-

Starting Material: (2S)-2-tert-Butoxycarbonylamino-3-(4-chlorophenyl)propionic acid.

-

Esterification: Reaction with methanol in ethyl acetate catalyzed by hydrogen chloride gas.

-

Deprotection: Removal of the tert-butoxycarbonyl (Boc) group using HCl in ethyl acetate.

-

Isolation: Precipitation and recrystallization yield the hydrochloride salt (CAS 60594-65-2) with a purity of 93% .

Critical Reaction Parameters:

-

Temperature: 20–40°C to minimize racemization.

-

Stoichiometry: 1:1.2 molar ratio of substrate to HCl.

This method ensures retention of stereochemical integrity, as confirmed by chiral HPLC analysis .

Biochemical Applications and Research Findings

Tryptophan Hydroxylase Inhibition

4-Chloro-L-phenylalanine methyl ester acts as a reversible inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin biosynthesis. By competitively binding to TPH’s active site (), it reduces serotonin synthesis by >70% in rodent models . This property has been exploited to study serotonin-deficient states in:

-

Schizophrenia Models: Synergistic use with phencyclidine (PCP) to induce hyperlocomotion and prepulse inhibition deficits .

-

Memory Studies: Disruption of fear memory reconsolidation in rats, highlighting serotonin’s role in cognitive processes .

Peptide Synthesis

The methyl ester group enhances membrane permeability, making the compound a preferred building block for cell-penetrating peptides. For example, it has been incorporated into neuropeptide Y analogs to improve blood-brain barrier penetration .

Table 2: Key Research Applications

| Parameter | Specification | Source |

|---|---|---|

| OSHA Hazard Classification | Non-hazardous | SDS |

| Recommended PPE | Gloves, lab coat, eye protection | SDS |

| Disposal | Incineration at >800°C | Fisher Sci |

Chronic exposure risks include potential pneumoconiosis from inhalable particulates, necessitating use in fume hoods .

| Supplier | Purity | Packaging | Price (USD/g) |

|---|---|---|---|

| Thermo Fisher | 98% | 1 g, 5 g | 45–180 |

| Chemimpex | 95% | 10 mg–1 kg | 22–200 |

Emerging Research Directions

Recent studies explore its utility in:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume